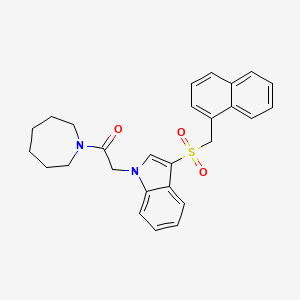
1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H28N2O3S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key components:
- Azepan moiety : A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.
- Indole derivative : Known for various biological activities, particularly as COX inhibitors.
- Naphthalene sulfonyl group : This moiety is often associated with enhanced solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The indole structure is known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Additionally, the azepan ring may enhance binding affinity to target proteins due to its structural flexibility.
Anti-inflammatory Activity
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory effects. Studies involving molecular docking simulations have indicated that these compounds can effectively bind to the COX-2 enzyme, leading to reduced production of pro-inflammatory mediators.
Analgesic Effects
In vivo studies have demonstrated that derivatives of this compound possess analgesic properties. For instance, a related indole derivative was found to exhibit strong analgesic activity, suggesting that this compound may similarly alleviate pain through its action on COX pathways or other pain-related receptors.
Synthesis and Evaluation
A study synthesized various indole derivatives and evaluated their biological properties. Among them, compounds similar to this compound showed promising results as COX inhibitors with IC50 values indicating effective inhibition of COX enzymes .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| D7 | 3.5 | Strong anti-inflammatory |
| D8 | 4.2 | Moderate analgesic |
Molecular Docking Studies
Molecular docking studies have indicated favorable binding interactions between the compound and COX enzymes. The binding affinity was assessed using software tools that simulate ligand-receptor interactions, confirming the potential efficacy of this compound as an anti-inflammatory agent.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-[3-(naphthalen-1-ylmethylsulfonyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c30-27(28-16-7-1-2-8-17-28)19-29-18-26(24-14-5-6-15-25(24)29)33(31,32)20-22-12-9-11-21-10-3-4-13-23(21)22/h3-6,9-15,18H,1-2,7-8,16-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXYYUBUOCLWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













